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molecular formula C12H9N3 B074506 2-(2-Pyridyl)benzimidazole CAS No. 1137-68-4

2-(2-Pyridyl)benzimidazole

Cat. No. B074506
M. Wt: 195.22 g/mol
InChI Key: YNFBMDWHEHETJW-UHFFFAOYSA-N
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Patent
US05326502

Procedure details

A 2 liter 3-neck round-bottom flask fitted with a reflux condenser, N2 (g) inlet, mechanical stirrer, and heating mantle was charged with 88.7 g of 1,2-phenylenediamine, 100.0 g of picolinic acid, and 500 g of polyphosphoric acid. The resulting slurry was slowly heated (over a period of approximately three hours) to 210° C. under a positive nitrogen atmosphere, with mechanical stirring. The reaction mixture was heated for an additional six hours while maintaining the temperature between 200°-220° C. The reaction mixture was cooled to below 100° C. and cautiously poured into 2 liters of hot distilled water. The resulting slurry was stirred for approximately one hour, cooled and the pH adjusted to approximately 6-7 using concentrated aqueous NaOH. The slurry was stirred for an additional hour, cooled, and filtered. The precipitate was thoroughly washed with distilled water and dried.
Quantity
88.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](O)=O>>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1

Inputs

Step One
Name
Quantity
88.7 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for approximately one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter 3-neck round-bottom flask fitted with a reflux condenser, N2 (g) inlet, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for an additional six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 200°-220° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to below 100° C.
ADDITION
Type
ADDITION
Details
cautiously poured into 2 liters
DISTILLATION
Type
DISTILLATION
Details
of hot distilled water
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The slurry was stirred for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was thoroughly washed with distilled water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=C(C=CC=C1)C=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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